REACTION_CXSMILES
|
N1C2C(=CC=CC=2)C=C1C(N)=O.[C:13]1(=[O:20])[CH2:18][CH2:17][CH2:16][C:15](=O)[CH2:14]1.[C:21]1([NH:27][NH2:28])[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.NN>O.C(O)C>[C:21]1([NH:27][N:28]=[C:18]2[C:13](=[O:20])[CH2:14][CH2:15][CH2:16][CH2:17]2)[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1
|
Name
|
|
Quantity
|
21 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(=CC2=CC=CC=C12)C(=O)N
|
Name
|
337 A1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1(CC(CCC1)=O)=O
|
Name
|
|
Quantity
|
64 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
8.8 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NN
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
124 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 15 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
had been added
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
was continued for an additional 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The orange solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a small amount of 3:1 (v/v) water-ethanol, and dried in vacuo overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)NN=C1CCCCC1=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.01 g | |
YIELD: PERCENTYIELD | 83.3% | |
YIELD: CALCULATEDPERCENTYIELD | 83386.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |